molecular formula C8H3IN2S B13674047 4-Iodobenzo[d]thiazole-2-carbonitrile

4-Iodobenzo[d]thiazole-2-carbonitrile

Cat. No.: B13674047
M. Wt: 286.09 g/mol
InChI Key: IEBUYIDNRBYVDU-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with an iodine atom at the 4th position and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with iodine and a suitable nitrile source. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The cyano group can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.

    Coupling Reactions: Catalysts like palladium or copper are frequently employed in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iodine and cyano substituents can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    2-Aminobenzothiazole: Lacks the iodine and cyano substituents but shares the core benzothiazole structure.

    4-Bromobenzo[d]thiazole-2-carbonitrile: Similar structure with a bromine atom instead of iodine.

    2-Cyanobenzothiazole: Contains a cyano group but lacks the iodine substituent.

Uniqueness: 4-Iodobenzo[d]thiazole-2-carbonitrile is unique due to the presence of both iodine and cyano groups, which confer distinct chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets, while the cyano group can be involved in further functionalization .

Properties

Molecular Formula

C8H3IN2S

Molecular Weight

286.09 g/mol

IUPAC Name

4-iodo-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3IN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H

InChI Key

IEBUYIDNRBYVDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(S2)C#N

Origin of Product

United States

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